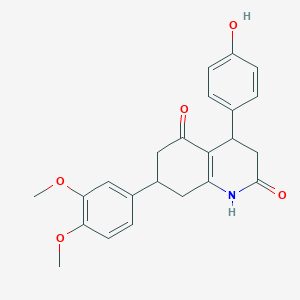

![molecular formula C19H20ClNO2 B5525759 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5525759.png)

1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds closely related to 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline involves optimized methods including chiral preparative HPLC for resolution and X-ray diffractometry for establishing absolute configuration (Gitto et al., 2007). Another approach includes labeling with carbon-11 for potential PET tracer applications, although this faced challenges due to rapid clearance from the CNS (Årstad et al., 2006).

Molecular Structure Analysis

The molecular structure has been characterized through methods such as IR and 1H NMR, with some structures showing significant properties such as the inclination of the phenyl ring to the isoquinoline group and the formation of inversion dimers in the crystal structure (Xi, 2011). The crystal structure of similar compounds reveals the detailed arrangement of atoms and the stereochemistry involved (Mague et al., 2017).

Chemical Reactions and Properties

Chemical reactions, including chlorination, epoxidation, and oxymercuration, demonstrate the reactivity of the double bond in the heterocyclic ring of these compounds. These reactions lead to various derivatives, showcasing the versatility of the tetrahydroquinoline scaffold in synthetic chemistry (Williamson & Ward, 2005).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. The crystalline structure analysis provides insights into the molecular interactions and stability of the compound in solid state (Akkurt et al., 2021).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity with other chemical entities, are defined by the functional groups present in the molecule. These properties are essential for predicting the compound's behavior in biological systems and its potential as a therapeutic agent. Research on similar tetrahydroquinoline derivatives highlights the importance of stereochemistry in biological activity, as seen in studies on their binding affinity and mechanism of action (Mondeshka et al., 1992).

Applications De Recherche Scientifique

Synthesis and Evaluation as PET Tracers

One application involves the synthesis and evaluation of derivatives for potential use as positron emission tomography (PET) tracers. For instance, a compound closely related to "1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline" was synthesized and labeled with carbon-11 and tritium. This derivative was evaluated as a potential ligand for in vivo imaging of AMPA receptors using PET. Although it showed good initial brain uptake in rats, rapid clearance and relatively homogenous distribution rendered it unsuitable as an in vivo PET imaging agent for AMPA receptors (Årstad et al., 2006).

Chemistry and Reactivity Studies

Research on the chemistry and reactivity of 1,2,3,4-tetrahydroquinoline derivatives explores novel synthetic pathways and the potential for creating complex molecular structures. A study detailed the cyclization of specific anilines to yield 6-substituted-2,2-dimethyl-1,2-dihydroquinolines. This work demonstrates the versatility of these compounds in organic synthesis, highlighting their potential as intermediates in the production of more complex molecules (Williamson & Ward, 2005).

Therapeutic Potential

The therapeutic potential of 1,2,3,4-tetrahydroquinoline derivatives has also been explored. Specifically, derivatives have been investigated for their non-competitive antagonism of AMPA receptors, with potential implications for epilepsy treatment. For example, a derivative was tested in a genetic animal model of absence epilepsy, showing that combining it with ethosuximide could significantly increase the efficacy of the anti-absence drug, suggesting a novel approach to controlling absence seizures in patients (Russo et al., 2008).

Improving Drug Properties

Efforts to improve the water solubility of these compounds for therapeutic use have led to complexation with beta-cyclodextrin. This approach significantly enhanced the solubility of a potent non-competitive AMPA receptor antagonist, illustrating a strategy to overcome one of the major challenges in drug formulation and delivery (Stancanelli et al., 2008).

Safety and Hazards

Propriétés

IUPAC Name |

2-(4-chloro-3,5-dimethylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO2/c1-13-10-16(11-14(2)19(13)20)23-12-18(22)21-9-5-7-15-6-3-4-8-17(15)21/h3-4,6,8,10-11H,5,7,9,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBAASFZTYUPFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OCC(=O)N2CCCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chloro-3,5-dimethylphenoxy)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-3-(2,3-difluoro-6-methoxybenzyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5525682.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-(3-methoxyphenyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5525688.png)

![1-[2-(2-chlorophenoxy)propanoyl]-3-methylpiperidine](/img/structure/B5525694.png)

![5-[(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]-N-methylpyrimidin-2-amine](/img/structure/B5525697.png)

![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5525719.png)

![8-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525732.png)

![5-{[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-1-ethyl-2-piperidinone](/img/structure/B5525736.png)

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B5525739.png)

![4-methoxybenzaldehyde O-[(8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B5525749.png)

![5-(4-methoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5525772.png)

![[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5525778.png)

![3-({[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5525780.png)